molecular formula C19H19N3 B381182 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline CAS No. 332867-62-6

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline

Cat. No.: B381182
CAS No.: 332867-62-6
M. Wt: 289.4g/mol
InChI Key: ZJIOJFNKMCGMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is an organic compound belonging to the class of quinazolines. Quinazolines are heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound has a molecular formula of C19H19N3 and a molecular weight of 289.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline typically involves the reaction of 6-methyl-4-phenylquinazoline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced forms of the quinazoline ring.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, influencing biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar bicyclic structure.

    Pyrrolidine: A five-membered nitrogen-containing ring that is part of the structure.

    Phenylquinazoline: A derivative with a phenyl group attached to the quinazoline ring.

Uniqueness

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is unique due to the presence of the pyrrolidine ring, which enhances its binding affinity to biological targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its diverse biological activities .

Properties

IUPAC Name

6-methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-14-9-10-17-16(13-14)18(15-7-3-2-4-8-15)21-19(20-17)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIOJFNKMCGMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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